Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-beta-D-glucopyranoside

Description

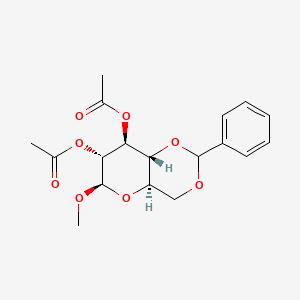

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-β-D-glucopyranoside is a protected carbohydrate derivative widely used in synthetic chemistry. Its molecular formula is C₁₈H₂₂O₈, featuring a β-D-glucopyranoside core with acetyl groups at the 2- and 3-hydroxyl positions and a benzylidene acetal protecting the 4,6-diol (). This compound is synthesized via regioselective acetylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside, yielding a white crystalline solid (). The benzylidene group stabilizes the molecule against unwanted reactions, while the acetyl groups enable further functionalization, making it a key intermediate in glycosylation and drug discovery ().

Properties

IUPAC Name |

[(4aR,6R,7R,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16-,17?,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKXXIQSHLLVPF-KHVLVAFSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Mechanistic Overview

The target compound features a β-D-glucopyranoside core with a 4,6-O-benzylidene acetal protecting the 4- and 6-hydroxyl groups, while acetyl groups occupy the 2- and 3-positions. The benzylidene acetal confers rigidity to the pyranose ring, facilitating selective functionalization at the remaining hydroxyl groups. The β-configuration at the anomeric center is critical for downstream reactivity in glycosylation reactions.

Preparation Methods

Stepwise Protection and Acylation

Formation of 4,6-O-Benzylidene Protection

The synthesis typically begins with methyl β-D-glucopyranoside. Treatment with benzaldehyde dimethyl acetal in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under anhydrous conditions forms the 4,6-O-benzylidene derivative. This step achieves >90% yield in refluxing dichloromethane.

Key Reaction Conditions

- Solvent: Anhydrous dichloromethane

- Catalyst: p-Toluenesulfonic acid (0.1 equiv)

- Temperature: Reflux (40°C)

- Yield: 92%

Regioselective Acetylation at 2- and 3-Positions

The 2- and 3-hydroxyl groups are acetylated using acetic anhydride in pyridine. Regioselectivity is ensured by the steric hindrance of the benzylidene group, which directs acylation to the less hindered equatorial hydroxyls.

Optimized Protocol

- Dissolve 4,6-O-benzylidene derivative (1 equiv) in anhydrous pyridine.

- Add acetic anhydride (2.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv).

- Stir at 50°C for 4 hours.

- Quench with methanol, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane).

One-Pot Benzylidene Formation and Acetylation

A streamlined approach combines benzylidene protection and acetylation in a single reaction vessel. This method reduces purification steps but requires precise stoichiometry.

Procedure

- Suspend methyl β-D-glucopyranoside in benzaldehyde dimethyl acetal and acetic anhydride (3:1 ratio).

- Add ZnCl₂ (0.2 equiv) as a dual-purpose Lewis acid.

- Heat at 60°C for 8 hours.

- Isolate the product via precipitation in ice-water.

Analytical Validation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃): δ 7.45–7.25 (m, 5H, benzylidene aromatic), 5.52 (s, 1H, benzylidene CH), 5.21 (dd, J = 9.5 Hz, H-2), 5.10 (t, J = 9.3 Hz, H-3), 4.85 (d, J = 7.8 Hz, H-1), 3.40 (s, 3H, OCH₃).

- ¹³C NMR: δ 170.2 (C=O), 137.5 (benzylidene quaternary), 101.2 (C-1), 76.8 (C-4), 72.1 (C-6).

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise Protection | 85–90 | ≥98 | High regioselectivity |

| One-Pot Synthesis | 78 | 95 | Reduced purification steps |

The stepwise method remains the gold standard due to superior yield and reproducibility, whereas the one-pot approach offers operational simplicity for large-scale production.

Challenges and Solutions

Regioselectivity in Acetylation

Competitive acetylation at the 4-position is observed if reaction temperatures exceed 60°C. Mitigation strategies include:

Applications in Glycoscience

The compound serves as a precursor for:

- Glycosyl donors: Subsequent deprotection and activation yield thioglycosides or trichloroacetimidates.

- Oligosaccharide synthesis: The 4,6-benzylidene group is selectively cleaved with aqueous acetic acid to expose hydroxyls for further glycosylation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-beta-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl and benzylidene groups can be hydrolyzed under acidic or basic conditions to yield the parent glucopyranoside.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The acetyl groups can be substituted with other acyl groups or functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Acylating agents like acetic anhydride or other acyl chlorides.

Major Products Formed

Hydrolysis: Yields the parent glucopyranoside.

Oxidation: Produces oxidized derivatives with additional functional groups.

Substitution: Forms various acylated or functionalized glucopyranosides.

Scientific Research Applications

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-beta-D-glucopyranoside has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-beta-D-glucopyranoside involves its ability to act as a protecting group for hydroxyl functionalities in glucopyranosides. The benzylidene group protects the hydroxyl groups at positions 4 and 6, preventing unwanted reactions during synthetic processes. The acetyl groups at positions 2 and 3 further stabilize the molecule and facilitate selective reactions at other positions .

Comparison with Similar Compounds

Substituent Variations: Acetyl vs. Benzoyl and Other Protecting Groups

- Acetyl vs. Benzoyl: Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside (CAS: 56253-32-8) replaces acetyl with benzoyl groups. Benzoyl is bulkier and more electron-withdrawing, slowing down glycosylation reactions compared to acetyl derivatives. This difference impacts reactivity in nucleophilic substitutions ().

- Benzyl Groups: Methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside (C₃₅H₃₈O₆) uses benzyl ethers for full hydroxyl protection. Benzyl groups offer superior stability under acidic conditions but require harsher deprotection methods (e.g., hydrogenolysis) compared to the benzylidene acetal ().

- Galloyl and Methyl: Methyl 4,6-di-O-galloyl-β-D-glucopyranoside (C₂₁H₂₂O₁₄) incorporates galloyl groups, which confer antioxidant properties but reduce solubility in non-polar solvents. In contrast, per-O-methylated derivatives (e.g., Methyl 2,3,4,6-tetra-O-methyl-α-D-glucopyranoside) are highly lipophilic and stable, though less reactive ().

Anomeric Configuration: α vs. β Forms

The α-anomer of methyl 2,3-di-O-acetyl-4,6-O-benzylidene-D-glucopyranoside () exhibits distinct stereochemical behavior in glycosidic bond formation. The β-configuration in the target compound may influence its interaction with enzymes or receptors, as seen in studies of heparin analogs ().

Biological Activity

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-beta-D-glucopyranoside is a complex carbohydrate derivative that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Structure and Composition

- Molecular Formula : C18H22O6

- Molecular Weight : 366.36 g/mol

- CAS Number : 20750-01-0

The compound features multiple functional groups that contribute to its reactivity and biological interactions, including acetyl and benzylidene moieties.

Synthesis Overview

The synthesis of this compound typically involves:

- Protection of hydroxyl groups using acetylation.

- Formation of the benzylidene acetal.

- Purification through chromatography methods.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness with Minimum Inhibitory Concentrations (MICs) ranging from 46.9 to 93.7 µg/mL against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

A study demonstrated that derivatives of glucopyranosides, including this compound, possess cytotoxic activity against cancer cell lines. The compound exhibited IC50 values lower than those of standard chemotherapeutic agents in certain assays .

The biological activity is believed to stem from the ability of the compound to interact with cellular targets through hydrophobic interactions and hydrogen bonding. This mechanism enhances its potential as an anticancer agent by inducing apoptosis in malignant cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacteria. The results indicated that the compound was particularly effective against Staphylococcus aureus and Escherichia coli, with notable reductions in bacterial viability observed at concentrations as low as 50 µg/mL .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving several cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant growth inhibition compared to untreated controls. The study reported an IC50 value of approximately 20 µM for HeLa cells, suggesting strong potential for therapeutic applications in oncology .

Table 1: Antimicrobial Activity Summary

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 46.9 |

| Escherichia coli | 93.7 |

| Pseudomonas aeruginosa | >1000 |

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Q & A

Q. What are the standard synthetic protocols for preparing Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-β-D-glucopyranoside, and how can purity be ensured?

The compound is typically synthesized via regioselective acetylation of methyl 4,6-O-benzylidene-β-D-glucopyranoside. A common protocol involves:

- Dissolving the precursor in anhydrous pyridine and reacting with acetic anhydride at 0–5°C for 2–4 hours.

- Neutralization with cold water, followed by extraction with dichloromethane and precipitation from hexane/ethyl acetate . Purity is validated via TLC (e.g., Rf = 0.3 in 7:3 hexane/ethyl acetate) and NMR. Traces of pyridine in the final product can be removed by repeated washing with dilute HCl .

Q. How are structural assignments of the acetyl and benzylidene groups confirmed using spectroscopic methods?

- ¹H NMR : The benzylidene acetal protons appear as a singlet at δ ~5.5 ppm, while acetyl groups show distinct singlets at δ ~2.0–2.1 ppm. The anomeric proton (β-configuration) resonates at δ ~4.5–4.7 ppm with a coupling constant (J) of ~7–8 Hz .

- ¹³C NMR : The benzylidene carbon is observed at δ ~102–105 ppm, and acetyl carbonyls at δ ~170–172 ppm .

- IR : Strong absorption at ~1740 cm⁻¹ confirms ester (acetyl) groups .

Q. What are the key applications of this compound in carbohydrate chemistry?

It serves as a glycosylation precursor, enabling selective deprotection at C-4 and C-6 for oligosaccharide synthesis. For example, reductive cleavage of the benzylidene group (e.g., using TFA/TES) yields a 6-O-benzyl intermediate, which can undergo further functionalization .

Advanced Research Questions

Q. How can conflicting NMR data for acetyl group assignments be resolved in structurally similar derivatives?

Discrepancies arise due to solvent effects or overlapping signals. A systematic approach includes:

- DEPT-135 NMR : Differentiates CH₃ (acetyl) from CH/CH₂ groups.

- HSQC/HMBC : Correlates protons to adjacent carbons (e.g., acetyl protons to carbonyl carbons).

- Comparative analysis : Contrast spectra with methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, where all acetyl groups are unambiguous .

Q. What strategies optimize regioselective deprotection of the benzylidene group without compromising acetyl groups?

- Acid-catalyzed hydrolysis : Use 80% acetic acid at 50°C for 1–2 hours to cleave the benzylidene acetal while preserving acetyl groups (>90% yield) .

- Reductive methods : Triethylsilane (TES) with 10% Pd/C in methanol selectively removes the benzylidene group in 30 minutes (87% yield) without affecting acetyl or benzyl ethers .

Q. How does the choice of protecting groups impact stereochemical outcomes in downstream glycosylation reactions?

The 4,6-O-benzylidene group restricts conformational flexibility, favoring β-selectivity during glycosylation. For example:

- Coupling with thioglycoside donors (e.g., phenyl 1-thio-β-D-glucopyranoside) in the presence of NIS/TfOH yields β-(1→3)-linked disaccharides with >80% stereoselectivity .

- Competing α-anomer formation (<5%) is minimized by using low-polarity solvents (e.g., toluene) .

Data Contradiction Analysis

Q. Why do ozonolysis studies report varying ratios of 4-O- vs. 6-O-benzoylated products in methyl 2,3-di-O-acetyl-4,6-O-benzylidene derivatives?

Reaction conditions dictate selectivity:

- In glacial acetic acid, steric effects favor 6-O-benzoylation (85% yield of 6-O-acetyl-2,3-di-O-benzoyl derivative).

- Polar solvents (e.g., CCl₄) promote 4-O-benzoylation (60% yield) due to differential stabilization of transition states .

Methodological Tables

Table 1. Comparative Yields for Benzylidene Deprotection Methods

| Method | Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 80% AcOH, 50°C, 2 h | 90 | Preserves acetyl | |

| Reductive (TES/Pd/C) | MeOH, rt, 30 min | 87 | No side reactions |

Table 2. Key ¹H NMR Chemical Shifts for Critical Protons

| Proton | δ (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| Benzylidene CH | 5.50 | s | Acetal | |

| Acetyl CH₃ | 2.05 | s | C-2/C-3 Acetylation | |

| Anomeric H (β) | 4.65 | d (J = 8 Hz) | C-1 Configuration |

Key Recommendations for Researchers

- Stereochemical validation : Always confirm anomeric configuration via [α]D measurements and NOESY NMR.

- Scale-up considerations : Precipitation from hexane/ethyl acetate minimizes solvent residues, critical for reproducibility .

- Troubleshooting TLC : If acetylated spots streak, add 1% triethylamine to the mobile phase to neutralize acidic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.